molecular formula C7H5F3OS B1411476 4-Difluoromethoxy-3-fluorothiophenol CAS No. 1806305-26-9

4-Difluoromethoxy-3-fluorothiophenol

Cat. No. B1411476
CAS RN: 1806305-26-9
M. Wt: 194.18 g/mol
InChI Key: RICXCLQTVVCHJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Difluoromethoxy-3-fluorothiophenol is C7H5F3OS . Its molecular weight is 194.18 g/mol .

Safety and Hazards

4-Difluoromethoxy-3-fluorothiophenol is a laboratory chemical and should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Difluoromethoxy-3-fluorothiophenol has shown promising results in tumor-targeting and cell imaging. A study has evaluated the effects of a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), on pulmonary fibrosis . The study aimed to determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-5-3-4(12)1-2-6(5)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXCLQTVVCHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-3-fluorothiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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